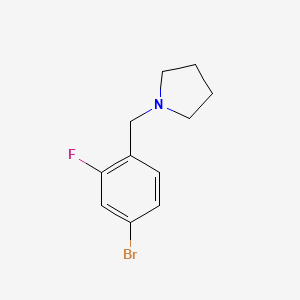

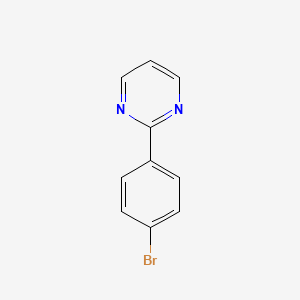

![molecular formula C9H8Br2O B1344162 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one CAS No. 62546-51-4](/img/structure/B1344162.png)

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

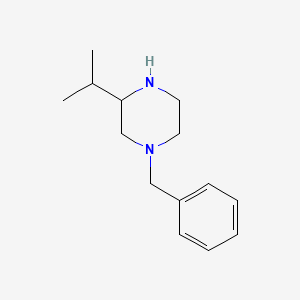

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one is a brominated organic compound that features a ketone functional group attached to a phenyl ring which is further substituted with a bromomethyl group. This compound is of interest due to its potential as an intermediate in organic synthesis, particularly in the formation of more complex brominated molecules which can have applications in materials science, pharmaceuticals, and as ligands in catalysis.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the use of halogenating agents to introduce bromine atoms into the molecular structure. For instance, a related compound, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one, was prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, showcasing a typical halogenation reaction . Another example includes the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand, which yielded a brominated alcohol with high selectivity . These methods could potentially be adapted for the synthesis of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized using spectroscopic methods such as NMR and X-ray diffraction analysis. For example, the structure of 5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane was elucidated using 1H and 13C NMR spectroscopy and X-ray analysis, revealing a chair conformation with an equatorial phenyl group . Similarly, the crystal structure of (E)-4-Bromo-2-[(4-hydroxyphenyl)iminomethyl]phenylen-1-olate was determined using X-ray crystallography, showing a zwitterionic form with strong intramolecular hydrogen bonding . These techniques could be employed to determine the precise molecular structure of 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one.

Chemical Reactions Analysis

Brominated compounds like 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one can participate in various chemical reactions, including coupling reactions catalyzed by palladium complexes. For instance, o-bromobenzyl alcohol was used in a palladium-catalyzed cascade reaction with o-iodobiphenyls to synthesize polycyclic aromatic hydrocarbons . This suggests that 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one could also be a candidate for similar palladium-catalyzed reactions, potentially leading to the formation of complex aromatic systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine atoms and the overall molecular geometry. Vibrational spectroscopy studies, such as FT-IR, provide insights into the vibrational frequencies and assignments of related compounds . Additionally, the determination of HOMO-LUMO gaps through computational methods can give information about the electronic properties and reactivity of the molecule . The first hyperpolarizability of such compounds can also be calculated to assess their potential in nonlinear optics . These analyses would be relevant for 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one to predict its behavior in various applications.

Applications De Recherche Scientifique

Crystal Structure Analysis

The compound 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one has been studied for its crystal structure and Hirshfeld surface analysis. This study focuses on the compound's crystallography, including its crystallization in different space groups and unit cell parameters. The research emphasizes variations in crystal packing and interactions, such as π-π and C−H•••π interactions, providing insights into the behavior of these interactions (González-Montiel et al., 2015).

Synthesis and Biological Evaluation

Another application of this compound is in the synthesis of novel compounds with potential antimicrobial activities. For instance, it has been used in the preparation of 1-(4- Bromo -1-hydroxynaphthalen-2-yl)-ethan-1-one and further in the synthesis of compounds exhibiting excellent antimicrobial activities (Sherekar, Kakade, & Padole, 2021).

Intermolecular Reactions

Research also explores the intermolecular reactions involving 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one. Studies have shown how solvent variations can influence the outcomes of silyl migration reactions, leading to the detection of various compounds. This highlights the compound's role in understanding and developing reaction mechanisms (Rodríguez, García, & Marco-Contelles, 2006).

Mesomorphic Properties

The compound is also involved in the study of mesomorphic properties of certain substances. Research in this area focuses on how the presence of bromo or cyano groups affects mesomorphic ranges and clearing points, thus contributing to the understanding of liquid crystal technologies (Tinh, Zann, & Dubois, 1979).

Absolute Configuration Determination

In another study, the reaction of this compound with other chemicals in the presence of a chiral ligand has been used to determine its absolute configuration. This research has implications for understanding the stereochemistry of similar compounds (Talybov & Baghirli, 2020).

Green Chemistry Applications

This compound is also a subject in green chemistry, where it is used in KHSO4-catalyzed reactions under solvent-free conditions. The study emphasizes economical and environmentally friendly methodologies in chemical synthesis (Joshi, Suresh, & Adimurthy, 2013).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-1-[4-(bromomethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMLMAIKUHFNDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625191 |

Source

|

| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |

CAS RN |

62546-51-4 |

Source

|

| Record name | 2-Bromo-1-[4-(bromomethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

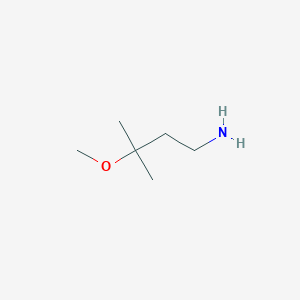

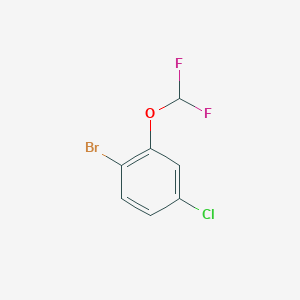

![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)